molecular formula C19H13ClN2S2 B2939631 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670269-93-9

4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B2939631
CAS No.: 670269-93-9
M. Wt: 368.9
InChI Key: NKPWMYLASYDKPN-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core structure, which is fused with a 4-chlorophenylthio and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the construction of the thienopyrimidine ring system through a series of cyclization reactions.

    Introduction of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a chlorinated precursor.

    Attachment of the p-Tolyl Group: The p-tolyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, thiol reagents, and palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant in the context of cancer therapy, where disrupting microtubule dynamics can effectively inhibit tumor growth.

Comparison with Similar Compounds

4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2S2/c1-12-2-4-13(5-3-12)16-10-23-18-17(16)19(22-11-21-18)24-15-8-6-14(20)7-9-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPWMYLASYDKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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